Glucoiberin

Catalog No.
S633899
CAS No.
554-88-1
M.F
C11H21NO10S3
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucoiberin

CAS Number

554-88-1

Product Name

Glucoiberin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate

Molecular Formula

C11H21NO10S3

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1

InChI Key

PHYYADMVYQURSX-WWFIZPDBSA-N

SMILES

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Synonyms

glucoiberin

Canonical SMILES

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Health Promotion

Application Summary: Glucoiberin is a type of glucosinolate, a class of compounds that have been identified in the Brassica family of plants, which includes vegetables like kohlrabi . These compounds are known for their health-promoting properties .

Methods of Application: The health benefits of Glucoiberin can be obtained through the consumption of Brassica vegetables, particularly kohlrabi sprouts . The sprouts are gaining popularity as functional foods .

Results or Outcomes: Consumption of Brassica vegetables, which contain Glucoiberin, can decrease the risk of gastrointestinal cancers in humans . Additionally, anti-hyperglycemic, anti-inflammatory, and antioxidant activity of kohlrabi has been reported in in vivo studies .

Analytical Chemistry

Application Summary: Glucoiberin is one of the twelve glucosinolates that can be determined in traditional Chinese plants using a reversed-phase HPLC method .

Methods of Application: The samples are extracted with methanol and the extracts are cleaned on an activated Florisil column . A mobile phase gradient prepared from methanol and 30 mmol L −1 ammonium acetate at pH 5.0 enables baseline separation of the glucosinolates .

Results or Outcomes: The detection limits ranged from 0.06 to 0.36 μg g −1 when 5 g of dried plant was analyzed . Recoveries of the glucosinolates were better than 85% and precision (relative standard derivation, n =3) ranged from 5.3 to 14.6% .

Functional Food Development

Application Summary: Glucoiberin is found in kohlrabi sprouts, which are gaining popularity as a new example of functional food .

Methods of Application: The health benefits of Glucoiberin can be obtained through the consumption of kohlrabi sprouts . The sprouts are just now gaining popularity as the new example of functional food .

Results or Outcomes: The length of sprouting time and light availability significantly influenced the concentrations of the phenolic compounds . Significant differences in progoitrin concentrations were observed between the sprouts harvested in light and in the darkness, with significantly lower content for darkness conditions .

Plant Defense Mechanism

Application Summary: Glucoiberin, along with other glucosinolates, plays a role in the defense mechanism of kale against Sclerotinia sclerotiorum .

Methods of Application: The role of Glucoiberin in plant defense is studied by analyzing its content in kale plants either inoculated with Sclerotinia sclerotiorum or Xanthomonas campestris pv. campestris .

Results or Outcomes: The results of the analysis of variance performed to compare the content of glucosinolates and lesion area in kale plants .

Glucoiberin is a naturally occurring compound classified as a glucosinolate, specifically known as 3-methylsulfinylpropyl glucosinolate. It is primarily found in various species of the Brassicaceae family, including Iberis amara and Brassica species. Glucosinolates like glucoiberin are sulfur-containing compounds that play significant roles in plant defense mechanisms and possess various bioactive properties. The molecular formula of glucoiberin is C₁₁H₂₀KNO₁₀S₃, with a molar mass of approximately 461.6 g/mol .

The biological activity of Beta-D-Glucopyranose, 1-thio-, 1-(4-(methylsulfinyl)-N-(sulfooxy)butanimidate) is primarily attributed to its breakdown products, particularly isothiocyanates. Isothiocyanates have been shown to exhibit various effects, including:

  • Antioxidant activity: They can scavenge free radicals, protecting cells from oxidative damage.
  • Induction of detoxification enzymes: They can stimulate the production of enzymes that help eliminate toxins from the body.
  • Antimicrobial activity: They may inhibit the growth of bacteria and fungi.

Glucoiberin undergoes hydrolysis primarily through the action of the enzyme myrosinase, resulting in the formation of several biologically active compounds, including isothiocyanates, thiocyanates, and nitriles. Upon tissue damage or herbivory, myrosinase catalyzes the breakdown of glucoiberin into its aglucon form, which is unstable and can further decompose into various products depending on environmental conditions . The primary reaction can be summarized as follows:

  • Hydrolysis Reaction:
    Glucoiberin+H2OmyrosinaseIsothiocyanate+Other Products\text{Glucoiberin}+\text{H}_2\text{O}\xrightarrow{\text{myrosinase}}\text{Isothiocyanate}+\text{Other Products}

This reaction illustrates how glucoiberin can yield bioactive compounds that contribute to the plant's defense against pests and pathogens.

Glucoiberin exhibits several biological activities, primarily attributed to its hydrolysis products. Isothiocyanates derived from glucosinolates are known for their anticancer properties, antimicrobial effects, and ability to modulate various biological pathways. Research indicates that these compounds can influence cell signaling related to apoptosis and inflammation . Additionally, they may enhance detoxification enzyme activities in the liver and exhibit protective effects against oxidative stress.

Glucoiberin is biosynthesized from amino acids through a series of enzymatic reactions in plants. The synthesis pathway involves:

  • Amino Acid Conversion: Methionine is converted into an aldoxime by cytochrome P450 enzymes.
  • Formation of Core Structure: The aldoxime undergoes further modifications to form the core glucosinolate structure.
  • Secondary Modifications: Additional modifications occur, including S-oxygenation and alkenylation, leading to the final glucosinolate product .

Laboratory synthesis may involve chemical methods such as hydrolysis or enzymatic reactions using plant extracts containing myrosinase.

Glucoiberin has potential applications in various fields:

  • Agriculture: Utilized as a natural pesticide due to its insecticidal properties.
  • Food Industry: Investigated for its health benefits and potential inclusion in functional foods due to its bioactive components.
  • Pharmaceuticals: Explored for its anticancer properties and other therapeutic applications stemming from its hydrolysis products .

Studies on glucoiberin interactions primarily focus on its enzymatic hydrolysis products. Research indicates that these products can interact with cellular pathways involved in detoxification and cancer prevention. For example, isothiocyanates derived from glucoiberin have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and modulating cell cycle progression . Furthermore, interaction studies with gut microbiota suggest that certain microbial populations can enhance the bioavailability of these compounds.

Glucoiberin shares structural similarities with other glucosinolates but has unique properties that differentiate it from them. Here are some similar compounds:

Compound NameChemical StructureUnique Features
Glucoiberverin3-MethylthiopropylContains a different sulfur moiety
Sinigrin2-PropenylKnown for its pungent flavor and strong odor
Glucoraphanin4-MethylsulfinylbutylExhibits strong anticancer properties
Progoitrin2-Hydroxy-3-butenylAssociated with goiter formation
Glucobrassicin3-Indolyl methylIndole-derived glucosinolate with distinct activity

Glucoiberin's unique structure allows it to produce specific hydrolysis products that may not be present in other glucosinolates, contributing to its distinct biological activities and applications in health and agriculture .

XLogP3

-2.4

Wikipedia

Glucoiberin

Dates

Modify: 2023-08-15

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